2,5-Dichloro-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREBJBYYVPYMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Reactor Design
The oxidation utilizes cobalt acetate (Co(OAc)2) and sodium molybdate (Na2MoO4) as co-catalysts, with H2O2 as the terminal oxidant. In a tubular reactor with a 0.5–15 mm inner diameter, the reaction proceeds at 50–130°C with a residence time of 60–1,800 seconds. For 2,5-dichloro-3-fluorotoluene, similar conditions could achieve partial oxidation, though the electron-withdrawing fluorine atom may necessitate higher temperatures (85–115°C) to activate the methyl group.
Yield and Byproduct Management
In the 3,5-dichlorotoluene oxidation, a 36.1% yield of 3,5-dichlorobenzaldehyde is achieved with 54.3% substrate conversion. Byproducts primarily arise from overoxidation to carboxylic acids or dimerization. Quenching unreacted H2O2 with sodium thiosulfate and employing liquid-liquid extraction with dichloromethane could improve isolation efficiency for the target aldehyde.
Grignard Reagent-Mediated Formylation
A multistep synthesis via halogen-metal exchange and formylation, as detailed in CN106892803B for 2,6-dichloro-3-fluorobenzaldehyde, provides a template for adapting to the 2,5-dichloro isomer.
Bromination and Grignard Reaction
The process begins with brominating 2,4-dichloro-5-fluorobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid, achieving a 98% yield of the brominated intermediate. For 2,5-dichloro-3-fluorobenzaldehyde, the starting material would be 2,5-dichloro-3-fluorobenzoic acid. Subsequent treatment with a Grignard reagent (e.g., isopropylmagnesium bromide) facilitates halogen-metal exchange, forming a benzylic intermediate that undergoes formylation with dimethylformamide (DMF).
Decarboxylation and Purification
The final step involves decarboxylation under acidic conditions to yield the aldehyde. Critical parameters include solvent choice (tetrahydrofuran for solubility) and temperature control (30–35°C during bromination). This method’s advantage lies in its high selectivity, though the requirement for anhydrous conditions and sensitive intermediates poses scalability challenges.
Comparative Analysis of Methods
The table below summarizes key parameters for the discussed methods:
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: 2,5-Dichloro-3-fluorobenzoic acid.
Reduction: 2,5-Dichloro-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The dichloro-fluorine combination in this compound enhances electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions compared to derivatives with electron-donating groups (e.g., dimethoxymethyl or methyl substituents) .
- The dimethoxymethyl group in 5-(dimethoxymethyl)-2-fluorobenzaldehyde introduces steric hindrance and electron-donating effects, reducing electrophilicity but improving solubility in polar organic solvents .
Functional Group Variations :
- 2-Fluoro-N,5-dimethylbenzamide replaces the aldehyde group with an amide, drastically altering its reactivity profile. Amides are less electrophilic and more stable under acidic or oxidative conditions compared to aldehydes .
- 2,3-Dimethyl-4-chlorobenzaldehyde features methyl groups (electron-donating) and a single chlorine atom, resulting in lower melting points and reduced chemical stability relative to polyhalogenated analogs .
Biological Activity
2,5-Dichloro-3-fluorobenzaldehyde (DCFA) is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFO
- Molar Mass : Approximately 191.01 g/mol
- Structure : DCFA features a benzaldehyde structure with two chlorine atoms and one fluorine atom attached to the aromatic ring.
Antimicrobial Activity
DCFA has been reported to exhibit significant antimicrobial properties. Research indicates that it inhibits the growth of various microorganisms, including:
- Candida species : DCFA demonstrated antifungal activity against different strains of Candida, which are common pathogens in immunocompromised individuals.
- Bacterial Strains : It has shown antibacterial effects against:
- Escherichia coli
- Staphylococcus aureus
The inhibition zones observed in agar diffusion tests confirm its effectiveness against these pathogens, making it a candidate for further development in antimicrobial therapies .
Cytotoxic Activity
In addition to its antimicrobial properties, DCFA has exhibited moderate cytotoxicity against human cancer cell lines. Notably, it has been tested on HeLa cells (cervical cancer cells), where it demonstrated a dose-dependent decrease in cell viability. The IC value for HeLa cells was found to be approximately 50 µM, indicating its potential as an anticancer agent .
The biological activity of DCFA is thought to be linked to its ability to interact with cellular components through several mechanisms:
- Formation of Schiff Bases : DCFA can undergo condensation reactions to form Schiff bases, which are known to be biologically active compounds that can inhibit various enzymes and participate in signal transduction pathways .
- Enzyme Inhibition : Preliminary studies suggest that DCFA may inhibit key enzymes involved in bacterial metabolism and proliferation, although specific targets remain to be elucidated .
Case Studies and Research Findings
-
Antifungal Activity Study :
- A study evaluated the antifungal efficacy of DCFA against multiple Candida species. The results indicated a significant reduction in fungal growth at concentrations above 25 µM.
- The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that DCFA could serve as a potential treatment for fungal infections .
-
Cytotoxicity Assessment :
- In vitro assays were conducted on HeLa cells using varying concentrations of DCFA. The findings showed a clear dose-dependent reduction in cell viability after 24 hours of exposure.
- Flow cytometry analysis indicated that DCFA treatment led to increased apoptosis rates compared to control groups, suggesting its role as an anticancer agent .
Toxicity and Safety Profile
While DCFA exhibits promising biological activities, its toxicity profile must be considered:
- Aquatic Toxicity : DCFA is known to be toxic to aquatic organisms, necessitating careful handling and disposal.
- Irritation Potential : Skin and eye irritation have been reported; thus, appropriate safety measures should be implemented during laboratory use .
Applications in Scientific Research
DCFA's unique chemical structure makes it a valuable building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its reactivity with biological targets opens avenues for further research into its applications in drug development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,5-Dichloro-3-fluorobenzaldehyde to improve yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and formylation steps. For example, methyl 2,5-dichloro-3-fluorobenzoate (a derivative) is synthesized via esterification of the corresponding carboxylic acid, followed by selective fluorination and chlorination . To optimize yield, use controlled reaction temperatures (e.g., 0–5°C for halogenation) and stoichiometric ratios of reagents like POCl₃ for formylation. Purification via recrystallization in ethanol/water mixtures (as seen in related benzaldehyde derivatives) can enhance purity >95% . Monitor intermediates using TLC and confirm final product purity via HPLC or GC-MS.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and assess electronic effects. For instance, the aldehyde proton typically appears at δ 10.1–10.3 ppm, while fluorine substituents influence chemical shifts in -NMR .
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Cl stretches (1050–1250 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and confirm molecular geometry (see advanced questions for details) .
Q. How can researchers mitigate hazards during handling and storage of this compound?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) to prevent oxidation of the aldehyde group. Use PPE (gloves, goggles) due to potential skin/eye irritation from halogenated aromatics. For waste disposal, neutralize with aqueous sodium bicarbonate before incineration. Safety protocols from reagent catalogs (e.g., Kanto Chemical’s guidelines) provide standardized handling procedures .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The meta-fluorine and para-chlorine substituents create an electron-deficient aromatic ring, directing nucleophilic attack to the ortho position relative to chlorine. Computational studies (e.g., DFT calculations using PubChem data) can map electrostatic potential surfaces to predict reactive sites . Experimentally, compare reaction rates with analogs like 2,4-dichlorobenzaldehyde to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : If NMR suggests a planar structure but X-ray data reveals torsional angles (e.g., due to crystal packing), employ dynamic NMR to assess conformational flexibility. For SHELX-refined structures, validate hydrogen bonding (e.g., C-H···O/F interactions) using Mercury software to reconcile spectroscopic and crystallographic discrepancies . Cross-validate with IR spectroscopy to confirm hydrogen-bonding motifs.
Q. How can researchers leverage supramolecular synthons to design cocrystals of this compound with pharmaceutical coformers?
- Methodological Answer : Identify synthons like halogen···π or C=O···H interactions using CrystalExplorer. Co-crystallize with APIs (e.g., pyridine derivatives) and analyze via PXRD to assess lattice stability. For example, the aldehyde group can form hydrogen bonds with amine-containing coformers, while chlorine/fluorine participate in halogen bonding, as demonstrated in related sulfonamide cocrystals .
Q. What computational methods predict the photophysical properties of this compound derivatives?
- Methodological Answer : Use TD-DFT (e.g., Gaussian 16) with solvent models (PCM) to simulate UV-Vis spectra. Compare computed excitation energies (~300–350 nm for n→π* transitions) with experimental data. For fluorescence quenching studies, analyze spin-orbit coupling effects from heavy atoms (Cl/F) using ORCA software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
